3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile
Description
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is a pyrazine-based heterocyclic compound featuring a morpholine-substituted pyridine moiety linked via a methylamino bridge to the pyrazine core (IUPAC name confirmed in ). Its structure combines a pyrazine-2-carbonitrile backbone with a 6-morpholinopyridinylmethyl group, which confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[(6-morpholin-4-ylpyridin-3-yl)methylamino]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c16-9-13-15(18-4-3-17-13)20-11-12-1-2-14(19-10-12)21-5-7-22-8-6-21/h1-4,10H,5-8,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEXXPYARKTVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CNC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a carbonitrile source.
Introduction of the Morpholinopyridinylmethylamino Group: This step involves the nucleophilic substitution reaction where 6-chloropyridine-3-methanol reacts with morpholine to form 6-morpholinopyridin-3-ylmethanol. This intermediate is then coupled with the pyrazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinopyridinylmethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Protein Kinase Inhibition
One of the primary applications of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is its role as a protein kinase C (PKC) inhibitor. PKC is involved in several cellular processes, including cell proliferation and differentiation, making it a target for cancer therapy. The compound has been shown to inhibit PKC-related pathways, which are associated with various cancers, thus highlighting its potential as an anti-cancer agent .
1.2 Tyrosine Kinase Inhibition
The compound also exhibits selective inhibition of Tyrosine Kinase 2 (TYK2) , which mediates cytokine signaling pathways critical for immune responses. Studies have demonstrated that derivatives of this compound can selectively inhibit TYK2 over other kinases, making it a candidate for treating autoimmune diseases and inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Variations in the chemical structure can significantly alter biological activity. For instance, modifications at the morpholine or pyrazine moieties have been shown to enhance potency against specific kinases while reducing off-target effects .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Morpholine substitution | Increased potency against TYK2 | |
| Pyrazine modifications | Enhanced selectivity and metabolic stability |
Case Studies
3.1 Cancer Treatment
A notable case study involved the use of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile in preclinical models of breast cancer. The compound demonstrated significant tumor growth inhibition in xenograft models, correlating with its ability to inhibit PKC activity .
3.2 Autoimmune Disease Models
In autoimmune disease models, compounds derived from 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile showed promise in reducing inflammatory markers and improving clinical scores in animal models of rheumatoid arthritis. This suggests a potential therapeutic application in managing autoimmune disorders through TYK2 inhibition .
Mechanism of Action
The mechanism of action of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound F (3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile)
Prexasertib (5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile)
- Structure: Contains a pyrazole-aminopropoxy-methoxyphenyl group instead of morpholine-pyridine.
- Activity : Potent CHK1 inhibitor (IC₅₀ <1 nM) with demonstrated in vivo efficacy in medulloblastoma models .
- Key Difference : The methoxyphenyl group enhances lipophilicity (log P ~3.0), whereas the morpholine in the target compound may improve solubility and metabolic stability .
CCT245737 ((R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile)
- Structure : Features a trifluoromethylpyridine and morpholin-2-ylmethyl group.
- Activity: Orally bioavailable CHK1 inhibitor (IC₅₀ = 1.2 nM) with anti-tumor activity in xenograft models .
- Key Difference : The trifluoromethyl group enhances target binding affinity but increases metabolic liability compared to the simpler morpholine-pyridine substitution in the target compound .
5-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57a)
- Structure : Pyrazole ring replaces the morpholine-pyridine group.
(R)-5-((8-Chloroisoquinolin-3-yl)amino)-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile
- Structure: Includes a chloroisoquinoline and dimethylamino-propan-2-yloxy group.
- Activity: CHK1/2 inhibitor with unoptimized selectivity indices (SI <10 in some analogues) .
- Key Difference: The dimethylamino group introduces basicity, which may affect cellular uptake versus the morpholine’s neutral pH behavior .
Pharmacological and Physicochemical Comparison
| Parameter | Target Compound | CCT245737 | Prexasertib | Compound F |
|---|---|---|---|---|
| Core Structure | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile |
| Key Substituent | Morpholine-pyridine | Morpholin-2-ylmethyl + CF₃ | Methoxyphenyl-pyrazole | Thiophene-sulfonyl |
| log P (Predicted) | ~2.8–3.2 | 3.5–4.0 | ~3.0 | ~2.5 |
| Kinase Selectivity | CHK1 (putative) | CHK1 (IC₅₀ = 1.2 nM) | CHK1 (IC₅₀ <1 nM) | P2Y12 (weak) |
| Synthetic Yield | Not reported | 29–69% | <10% (challenging) | Not reported |
| Selectivity Index (SI) | Unknown | >10 (preclinical) | >10 (clinical) | <1 (low) |
Biological Activity
3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 296.334 g/mol. Its structure features a pyrazine ring substituted with a carbonitrile group and a morpholinopyridinylmethylamino moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6O |
| Molecular Weight | 296.334 g/mol |
| Purity | ≥ 95% |
The biological activity of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile is primarily attributed to its ability to interact with biological targets at the molecular level. The compound is believed to exert its effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It can modulate receptors associated with neurotransmitter systems, contributing to its potential neuropharmacological effects.
- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells, enhancing its anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. In vitro testing has shown that 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile possesses notable efficacy against various pathogens:
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 12.5 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Candida albicans | 50 µg/mL |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 3-(((6-Morpholinopyridin-3-yl)methyl)amino)pyrazine-2-carbonitrile has been evaluated in various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and others. The results indicate significant cytotoxic effects:
Anticancer Activity Table
| Cancer Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HepG2 | 0.56 ± 0.01 | Etoposide 30.16 ± 0.50 |
| A549 | 6.6 ± 0.6 | 5-Fluorouracil 7.4 ± 0.5 |
| CaSki | 7.5 ± 0.5 |
These results suggest that the compound exhibits stronger activity than established chemotherapeutics, indicating its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted the effectiveness of various pyrazine derivatives against Mycobacterium tuberculosis, with one derivative showing an MIC of 12.5 µg/mL, suggesting a promising avenue for tuberculosis treatment .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that certain derivatives of pyrazine compounds induce apoptosis in cancer cell lines, providing insights into their mechanism of action .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications to the pyrazine ring significantly influence antimicrobial and anticancer activities, paving the way for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
